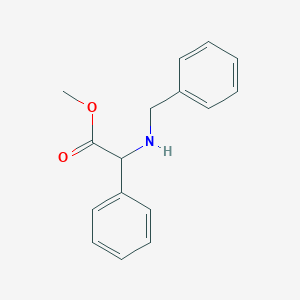

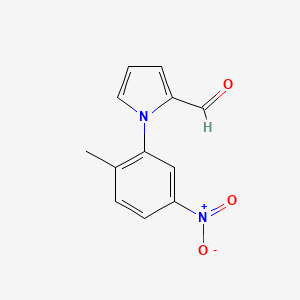

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (2-BOPA) is a powerful and versatile molecule that has been the subject of numerous scientific studies. It has been found to have a wide range of applications, from medical research to industrial processes. This article will discuss the synthesis method for 2-BOPA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Synthesis and Novel Compounds

A foundational aspect of research on 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its synthesis and the development of novel compounds. For instance, Kogan and Rawson (1992) explored the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, emphasizing the presentation of an aspartic acid side chain and leading to unexpected tricyclic products (Kogan & Rawson, 1992). Similarly, Li et al. (2004) synthesized a series of novel fluoroquinolone compounds, illustrating the chemical versatility of related structures (Jian-yong Li et al., 2004).

Drug Metabolism

Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, involved the study of its oxidative metabolism, showcasing the importance of understanding metabolic pathways for compounds like this compound (Hvenegaard et al., 2012).

Antibacterial Activity

Several studies focus on the antibacterial properties of compounds structurally related to this compound. Matsumoto and Minami (1975) researched pyrido(2,3-d)pyrimidine derivatives for their antibacterial activity, demonstrating the potential of similar compounds in medical applications (Matsumoto & Minami, 1975). Additionally, Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity, further highlighting the medicinal relevance of these compounds (Kadian, Maste & Bhat, 2012).

Polymers and Biomedical Applications

Salmanpour et al. (2017) explored the synthesis of polymeric micelles using compounds like this compound for potential biomedical applications, such as drug delivery and tissue engineering (Salmanpour et al., 2017).

Enzyme Inhibition

Dutta and Foye (1990) synthesized a series of compounds, including N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, as inhibitors of aspartate transcarbamoylase. Their work highlights the significance of these compounds in inhibiting specific enzymes, with implications for therapeutic applications (Dutta & Foye, 1990).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZQBDMIRUNSAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388132 |

Source

|

| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693824-68-9 |

Source

|

| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)